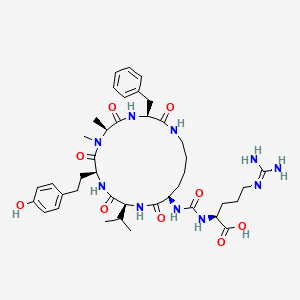
Anabaenopeptin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anabaenopeptin B is a natural product found in Planktothrix rubescens and Planktothrix agardhii with data available.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Anabaenopeptin B exhibits potent inhibitory activity against several proteases and phosphatases, which are critical targets in various therapeutic areas.
- Protease Inhibition : Studies have demonstrated that this compound effectively inhibits carboxypeptidase A and other serine proteases such as trypsin and chymotrypsin. The IC50 values for these interactions suggest strong potential for therapeutic applications in managing conditions related to protease activity, such as cardiovascular diseases .
- Phosphatase Inhibition : Anabaenopeptins, including this compound, have been identified as inhibitors of protein phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can influence various physiological processes, including cell growth and differentiation .
Pharmaceutical Development
The unique structure and bioactivity of this compound make it a candidate for drug development.
- Cardiovascular Applications : The ability of this compound to inhibit TAFIa (thrombin-activatable fibrinolysis inhibitor) has been highlighted in recent studies. This inhibition could promote fibrinolysis, making it a potential treatment for thrombotic disorders .
- Cancer Research : Given the role of proteases in tumor progression and metastasis, this compound's inhibitory properties may be leveraged in cancer treatment strategies. Its selectivity against specific proteases could minimize side effects associated with broader-spectrum inhibitors .
Ecological Impact and Bioremediation
This compound also plays a role in ecological interactions within aquatic ecosystems.
- Antialgal Activity : Research indicates that Anabaenopeptins can inhibit the growth of competing algal species, suggesting their role in maintaining ecological balance within cyanobacterial blooms. This property could be utilized in biocontrol strategies against harmful algal blooms .
- Bioremediation Potential : Cyanobacteria, including those producing Anabaenopeptins, have shown capabilities in sequestering heavy metals from polluted waters. The application of these organisms in bioremediation efforts could help restore contaminated aquatic environments .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its bioactivity.
- Crystal Structure Analysis : Recent studies have elucidated the crystal structures of Anabaenopeptins bound to target enzymes, providing insights into their binding modes and interactions at the molecular level. Such knowledge is crucial for designing more potent analogs with enhanced efficacy against specific targets .
Data Table: Summary of Biological Activities
Case Studies
- Inhibition of TAFIa : A study isolated multiple anabaenopeptins from cyanobacteria and demonstrated their high potency against TAFIa, with implications for cardiovascular therapies aimed at enhancing fibrinolysis .
- Ecological Role : Research on freshwater bodies revealed that anabaenopeptins contribute to the competitive dynamics among phytoplankton species, highlighting their ecological significance beyond mere bioactivity .
- Bioremediation Studies : Investigations into cyanobacterial strains capable of accumulating heavy metals showcased the potential use of anabaenopeptins in environmental cleanup efforts, particularly in polluted aquatic systems .
Propiedades
Fórmula molecular |
C41H60N10O9 |
|---|---|
Peso molecular |
837 g/mol |
Nombre IUPAC |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H60N10O9/c1-24(2)33-37(56)46-30(20-17-26-15-18-28(52)19-16-26)38(57)51(4)25(3)34(53)47-32(23-27-11-6-5-7-12-27)35(54)44-21-9-8-13-29(36(55)50-33)48-41(60)49-31(39(58)59)14-10-22-45-40(42)43/h5-7,11-12,15-16,18-19,24-25,29-33,52H,8-10,13-14,17,20-23H2,1-4H3,(H,44,54)(H,46,56)(H,47,53)(H,50,55)(H,58,59)(H4,42,43,45)(H2,48,49,60)/t25-,29+,30-,31-,32-,33-/m0/s1 |
Clave InChI |
ZDOVFDLIJJGVQM-APNXPRSCSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
SMILES canónico |
CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Sinónimos |
anabaenopeptin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















